molecular formula C12H14F3NO B5529562 3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide

3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide

Cat. No.: B5529562
M. Wt: 245.24 g/mol
InChI Key: MXUICWQECRAXGO-UHFFFAOYSA-N
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Description

3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide is an organic compound that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide typically involves the reaction of 2-(trifluoromethyl)aniline with 3-methylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2-(trifluoromethyl)aniline+3-methylbutanoyl chlorideThis compound\text{2-(trifluoromethyl)aniline} + \text{3-methylbutanoyl chloride} \rightarrow \text{this compound} 2-(trifluoromethyl)aniline+3-methylbutanoyl chloride→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help in maintaining precise control over reaction conditions, thereby improving yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring, particularly at positions ortho and para to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are typically used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials with unique properties, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to more easily penetrate cell membranes and reach intracellular targets. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 3-methyl-N-[2-(trifluoromethyl)phenyl]propanamide
  • 3-methyl-N-[2-(trifluoromethyl)phenyl]pentanamide
  • 3-methyl-N-[2-(trifluoromethyl)phenyl]hexanamide

Uniqueness

3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide is unique due to its specific combination of a trifluoromethyl group and a butanamide structure. This combination imparts distinct chemical properties, such as increased stability and lipophilicity, which can be advantageous in various applications compared to its analogs.

Properties

IUPAC Name

3-methyl-N-[2-(trifluoromethyl)phenyl]butanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c1-8(2)7-11(17)16-10-6-4-3-5-9(10)12(13,14)15/h3-6,8H,7H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXUICWQECRAXGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC=C1C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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